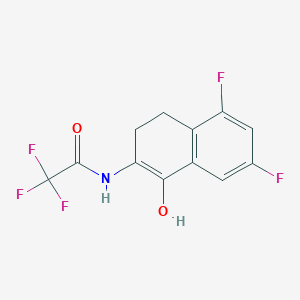
N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound that features a naphthalene core substituted with fluorine atoms and a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of fluorine atoms into the naphthalene ring.
Hydroxylation: Addition of a hydroxyl group to the naphthalene ring.
Amidation: Formation of the trifluoroacetamide group through reaction with trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the trifluoroacetamide group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Use in the production of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds with similar naphthalene cores but different substituents.
Fluorinated Compounds: Compounds with multiple fluorine atoms, such as trifluoromethyl groups.
Hydroxy Compounds: Compounds with hydroxyl groups attached to aromatic rings.
Uniqueness
N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide is unique due to the combination of its naphthalene core, multiple fluorine atoms, and trifluoroacetamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity.
Properties
Molecular Formula |
C12H8F5NO2 |
|---|---|
Molecular Weight |
293.19 g/mol |
IUPAC Name |
N-(5,7-difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H8F5NO2/c13-5-3-7-6(8(14)4-5)1-2-9(10(7)19)18-11(20)12(15,16)17/h3-4,19H,1-2H2,(H,18,20) |
InChI Key |
BRJKHAHCWXCUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C2=C1C(=CC(=C2)F)F)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


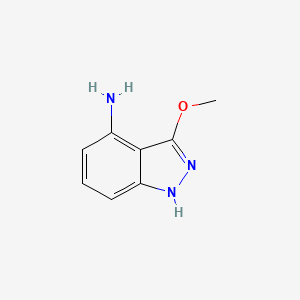
![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819428.png)
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
![(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)

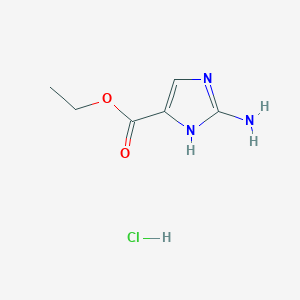

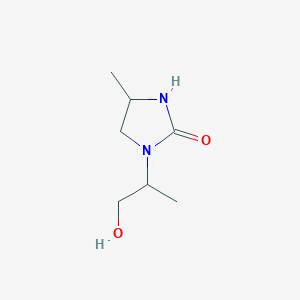
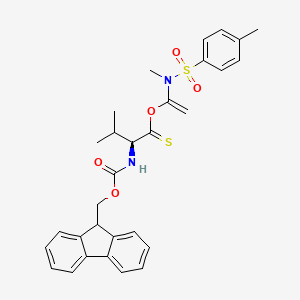
![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)
![potassium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819488.png)
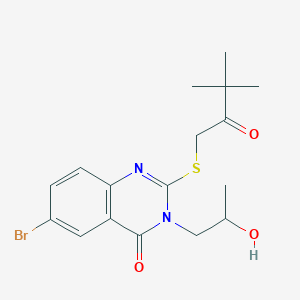
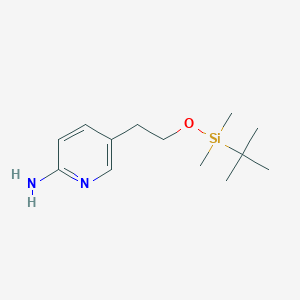
![(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
